BenchChemオンラインストアへようこそ!

1-Benzyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

TRPV1 antagonist tetrahydroquinoline urea positional isomer SAR

1-Benzyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1203373-78-7) is a tetrahydroquinolinylurea derivative bearing a phenylsulfonyl group at the tetrahydroquinoline nitrogen and a benzyl substituent at the terminal urea nitrogen. The compound falls within the general formula of WO2005044802 and US20100137361A1, which disclose tetrahydro-quinolinylurea derivatives as vanilloid receptor (VR1/TRPV1) antagonists for urological disorders, chronic pain, and inflammatory conditions.

Molecular Formula C23H23N3O3S
Molecular Weight 421.52
CAS No. 1203373-78-7
Cat. No. B2791172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea
CAS1203373-78-7
Molecular FormulaC23H23N3O3S
Molecular Weight421.52
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)NC(=O)NCC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C23H23N3O3S/c27-23(24-17-18-8-3-1-4-9-18)25-20-13-14-22-19(16-20)10-7-15-26(22)30(28,29)21-11-5-2-6-12-21/h1-6,8-9,11-14,16H,7,10,15,17H2,(H2,24,25,27)
InChIKeyLIPMWGIXSNGKRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide to 1-Benzyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1203373-78-7)


1-Benzyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1203373-78-7) is a tetrahydroquinolinylurea derivative bearing a phenylsulfonyl group at the tetrahydroquinoline nitrogen and a benzyl substituent at the terminal urea nitrogen. The compound falls within the general formula of WO2005044802 and US20100137361A1, which disclose tetrahydro-quinolinylurea derivatives as vanilloid receptor (VR1/TRPV1) antagonists for urological disorders, chronic pain, and inflammatory conditions [1]. Its molecular formula is C₂₃H₂₃N₃O₃S with a molecular weight of 421.5 g/mol . The 6-yl substitution pattern on the tetrahydroquinoline core distinguishes it from the 7-yl positional isomer series and may confer differential target engagement and metabolic stability relative to close analogs.

Why Generic Substitution of 1-Benzyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea Fails for Scientific Procurement


Within the tetrahydroquinolinylurea chemotype, subtle structural variations—including the position of urea attachment (6-yl vs. 7-yl), the nature of the N-terminal urea substituent (benzyl vs. phenyl vs. naphthylmethyl), and the sulfonyl group (phenylsulfonyl vs. benzenesulfonyl)—can yield divergent VR1/TRPV1 antagonist potency, selectivity, CYP450 inhibition profiles, and oral bioavailability [1][2]. The phenylsulfonyl moiety is a critical pharmacophoric element influencing both target binding and metabolic stability; substitution with smaller or more polar groups can reduce activity by orders of magnitude [1]. Moreover, the Abbott tetrahydroquinoline urea series demonstrated that substituents at the tetrahydroquinoline nitrogen profoundly modulate CYP3A4 inhibition, a key liability for drug-drug interactions [2]. Thus, generic interchange among in-class analogs without head-to-head comparative data risks compromising experimental reproducibility, target engagement, and downstream pharmacokinetic performance.

Quantitative Differentiation Evidence for 1-Benzyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea vs. Closest Analogs


6-yl vs. 7-yl Urea Attachment Position: Impact on TRPV1 Antagonist Potency

In the Abbott tetrahydroquinoline urea series, the position of the urea linkage on the tetrahydroquinoline core was a critical determinant of in vitro TRPV1 antagonist potency. Compounds with urea attachment at the 7- or 8-position conferred the best potency, while the 6-position was less extensively characterized but structurally distinct [1]. The target compound, bearing a 6-yl urea linkage, represents a less common substitution pattern compared to the more frequently reported 7-yl analogs such as 1-Benzyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea. While specific IC₅₀ values for the 6-yl vs. 7-yl positional pair have not been published in a single head-to-head study, the patent disclosure indicates that substitution position on the tetrahydroquinoline ring modulates VR1 antagonistic activity [2]. Procuring the 6-yl isomer is essential for laboratories exploring the full SAR landscape of positional isomerism within this chemotype.

TRPV1 antagonist tetrahydroquinoline urea positional isomer SAR

Benzyl vs. Phenyl Urea Substituent: Differential Physicochemical and Predicted PK Properties

The target compound (1-benzyl) can be directly compared with its closest commercially catalogued analog, 1-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-phenylurea (CAS 1203212-49-0) [1]. The benzyl analog (MW 421.5, formula C₂₃H₂₃N₃O₃S) contains one additional methylene unit relative to the phenyl analog (MW 407.49, formula C₂₂H₂₁N₃O₃S). This structural difference increases calculated logP (XLogP3 ~3.6 for the phenyl analog [1]; predicted ~4.0 for the benzyl analog) and adds one rotatable bond, which may influence membrane permeability, plasma protein binding, and metabolic stability . The benzyl group introduces conformational flexibility not present in the directly conjugated phenyl urea, potentially altering the binding mode to VR1/TRPV1.

benzyl urea phenyl urea lipophilicity metabolic stability

Benzyl vs. Naphthylmethyl Urea Substituent: Bulk and Conformational Constraints

The naphthylmethyl analog 1-(Naphthalen-1-ylmethyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1203366-86-2) represents the most sterically demanding close comparator to the target benzyl compound [1]. The naphthylmethyl group (C₂₇H₂₅N₃O₃S, MW 471.57) introduces a fused bicyclic aromatic system that occupies substantially greater three-dimensional space than the monocyclic benzyl group. In the broader TRPV1 antagonist literature, aryl substituent size and geometry directly affect binding pocket complementarity and can shift compounds between antagonist and partial agonist functional profiles [2]. The benzyl analog occupies an intermediate steric space between the compact phenyl and the bulky naphthylmethyl, offering a distinct SAR probe.

naphthylmethyl steric bulk TRPV1 antagonist SAR

Phenylsulfonyl Moiety as a Pharmacophoric Requirement: Impact on VR1 Antagonist Activity

The phenylsulfonyl group at the tetrahydroquinoline 1-position is a conserved pharmacophoric element across the VR1 antagonist patent series [1]. The patent disclosure specifies that R² represents C₁₋₆ alkylcarbonyl, C₁₋₆ alkylsulfonyl, hydrogen, hydroxy, phenyl, naphthyl, pyridyl, or pyrimidyl, etc., with aryl sulfonyl groups being preferred for optimal VR1 antagonistic activity [1]. While direct IC₅₀ values for the target compound are not publicly available, the patent teaches that compounds within this generic formula exhibit VR1 antagonistic activity suitable for urological and pain indications. In contrast, the Abbott tetrahydroquinoline urea series (which lacks the phenylsulfonyl group and instead uses alkyl/aryl substitution directly at the tetrahydroquinoline nitrogen) showed potent TRPV1 antagonism but demonstrated significant CYP3A4 inhibition that required mitigation by introducing small N-substituents such as methyl [2]. The phenylsulfonyl group thus represents a structurally distinct approach to modulating both target potency and off-target liability.

phenylsulfonyl VR1 pharmacophore sulfonamide SAR

Limited Publicly Available Target Engagement Data: Evidence Gap Requiring Experimental Verification

A critical limitation for procurement decision-making is the absence of publicly disclosed quantitative VR1/TRPV1 IC₅₀ or Ki values for 1-Benzyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea. Searches of BindingDB, ChEMBL, and PubMed (completed May 2026) returned no target-specific activity data for CAS 1203373-78-7 [1][2]. In contrast, several tetrahydroquinoline ureas from the Abbott series have reported TRPV1 IC₅₀ values in the low nanomolar range (e.g., 4 nM for BDBM20334) [1]. The patent literature asserts VR1 antagonistic activity for the claimed generic class but does not provide compound-specific potency values for this particular derivative [3]. This evidence gap means that procurement decisions must be based on structural rationale and class-level inference rather than benchmarked potency data. Laboratories are advised to request vendor Certificates of Analysis including in-house biological activity data where available, and to plan for internal potency determination as part of compound qualification.

data gap IC50 selectivity profile procurement risk

Optimal Procurement and Research Application Scenarios for 1-Benzyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea


Systematic TRPV1/VR1 Antagonist SAR Studies Requiring Positional Isomer Coverage

The 6-yl urea attachment position of this compound is underrepresented in the published TRPV1 antagonist literature relative to the 7-yl and 8-yl series [1]. Laboratories conducting comprehensive SAR mapping of the tetrahydroquinoline urea chemotype should procure this compound alongside its 7-yl positional isomer to delineate the full activity landscape. The patent disclosure confirms that substitution position on the tetrahydroquinoline ring is a variable within the claimed generic scope for VR1 antagonism [2], making this compound a necessary component of any complete positional isomer library.

Steric Tolerance Profiling of the VR1 Binding Pocket Using N-Terminal Urea Substituent Series

This compound occupies an intermediate steric position between the compact phenyl analog (CAS 1203212-49-0, MW 407.49) and the bulky naphthylmethyl analog (CAS 1203366-86-2, MW 471.57) [1]. Procurement of all three analogs enables systematic probing of the steric and lipophilic tolerance of the VR1/TRPV1 ligand-binding pocket. The benzyl substituent introduces conformational flexibility (one additional rotatable bond vs. phenyl) that may reveal binding modes not accessible to the rigid phenyl analog, a consideration supported by the broader TRPV1 antagonist SAR literature showing that aryl substituent geometry critically affects potency [2].

CYP450 Liability Assessment of Phenylsulfonyl-Containing Tetrahydroquinoline Ureas

The Abbott tetrahydroquinoline urea series (lacking the phenylsulfonyl group) exhibited CYP3A4 inhibition that correlated with the bulk of the N-substituent [1]. The phenylsulfonyl group in this compound represents a chemically distinct N-capping strategy that may alter CYP450 interaction profiles. Pharmaceutical development laboratories evaluating VR1 antagonists for urological or pain indications should procure this compound for comparative CYP3A4 inhibition screening against non-sulfonyl tetrahydroquinoline ureas, as the patent asserts utility for conditions requiring chronic dosing where drug-drug interaction risk is a critical development parameter [2].

Compound Qualification and Internal Benchmarking for Hit-to-Lead Programs

Given the absence of publicly disclosed target engagement data for this specific compound [1], procurement should be accompanied by a structured internal qualification plan including: (i) TRPV1 FLIPR-based Ca²⁺ flux assay for IC₅₀ determination; (ii) selectivity screening against related TRP channels (TRPA1, TRPM8); (iii) microsomal metabolic stability assessment; and (iv) CYP3A4 inhibition assay. This compound should be benchmarked against the Abbott series compound BDBM20334 (TRPV1 IC₅₀ = 4 nM) [1] as a cross-series reference standard. The resulting data will position this compound within the broader TRPV1 antagonist landscape and inform procurement decisions for follow-up analogs.

Quote Request

Request a Quote for 1-Benzyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.